molecular formula C9H8ClNO B1640070 (2-Chloropyridin-3-yl)(cyclopropyl)methanone

(2-Chloropyridin-3-yl)(cyclopropyl)methanone

Cat. No.: B1640070
M. Wt: 181.62 g/mol
InChI Key: MEKJFWMOBPLVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloropyridin-3-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-cyclopropylmethanone

InChI

InChI=1S/C9H8ClNO/c10-9-7(2-1-5-11-9)8(12)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

MEKJFWMOBPLVRG-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

C1CC1C(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyclopropyltributyltin (0.5 g, 1.51 mmol) in 3 mL of THF was cooled to -78° C. and then n-butyllithium (0.604 mL, 2.5M in hexanes, 1.51 mmol) was added. The mixture was stirred at 0° C. for 0.5 hours. A mixture of copper(I) iodide (0.142 g, 0.75 mmol) in THF was cooled to -40° C. and the mixture containing the cyclopropyltributyltin was added. The mixture was stirred for 45 minutes and then 2-chloronicotinic acid chloride (0.265 g, 1.51 mmol) was added dropwise. The mixture was stirred at -40° C. for 1.5 hours and allowed to warm to room temperature. The mixture was quenched with water, diluted with methylene chloride, filtered and the aqueous layer was extracted with methylene chloride (2×30 mL). The combined organic layers were dried (Na2SO4) and concentrated. The residue was purified on silica gel by flash chromatography eluting with hexanes/ethyl acetate (85:15) to give 2-chloro-3-pyridyl cyclopropyl ketone (0.15 g, 0.83 mmol) as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.604 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.265 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
0.142 g
Type
catalyst
Reaction Step Five

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